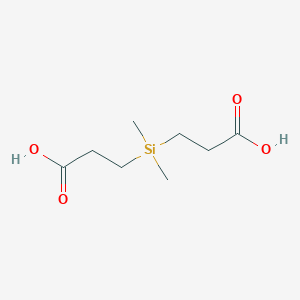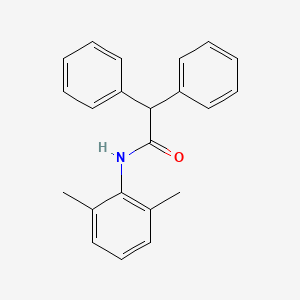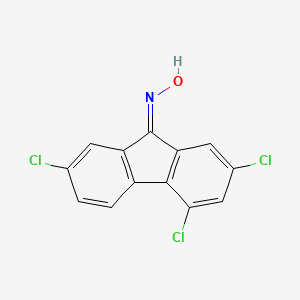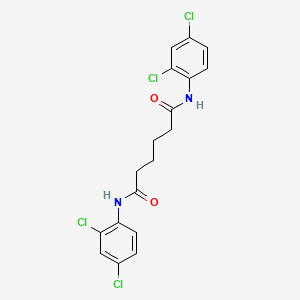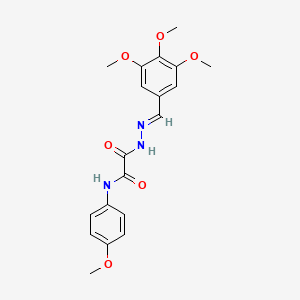
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.2325 g/mol . This compound is part of the methanonaphthalene family, which is characterized by a bridged naphthalene structure. The presence of a methoxy group and a nitrile group in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts: Catalysts like palladium or nickel may be used to facilitate the reaction.
Temperature and Pressure: The reactions are usually carried out at elevated temperatures (100-150°C) and may require pressurized conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Binding: The nitrile and methoxy groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-6-methoxy-: Similar structure but with the methoxy group at a different position.
1,4-Dihydro-1,4-methanonaphthalene: Lacks the nitrile and methoxy groups.
Uniqueness
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
71906-48-4 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-9-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-15-12-4-2-3-10-8-5-9(7-14)11(6-8)13(10)12/h2-5,8,11H,6H2,1H3 |
InChI Key |
NMBDJHWLMRYGKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3CC2C=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


